

SAR156497 metabolic stability improvement

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Compound Focus: SAR156497

Cat. No.: S548712

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SAR156497 Quantitative Data Summary

The table below consolidates the available quantitative information on **SAR156497** from the search results.

Parameter	Value	Context / Notes
IC50 (Aurora A)	0.5 nM	Biochemical assay [1]
IC50 (Aurora B)	1 nM	Biochemical assay (with incenp) [1]
IC50 (Aurora C)	3 nM	Biochemical assay (with incenp) [1]
Selectivity	"Exquisitely selective"	Described as one of the most selective, cell-permeable pan-Aurora inhibitors known [2] [3].
Therapeutic Window	"Narrow"	Noted in colon adenocarcinoma xenograft studies [2].
Metabolic Stability	"Satisfactory"	Specifically mentioned in a commercial data sheet, but without quantitative data (e.g., microsomal half-life) [1].

The Metabolic Stability Challenge

A significant challenge was identified in the search results. While one source describes **SAR156497**'s metabolic stability as "satisfactory" [1], another study using a related compound series revealed a critical problem.

Researchers discovered that compounds from the same pyrimido-benzodiazepinone scaffold as **SAR156497** showed **poor metabolic stability in mouse hepatic microsomes**, with half-lives of only 2.9 and 7.5 minutes [2]. This indicates these compounds may be rapidly broken down by the liver, making them potentially unsuitable for *in vivo* studies and limiting their therapeutic utility [2].

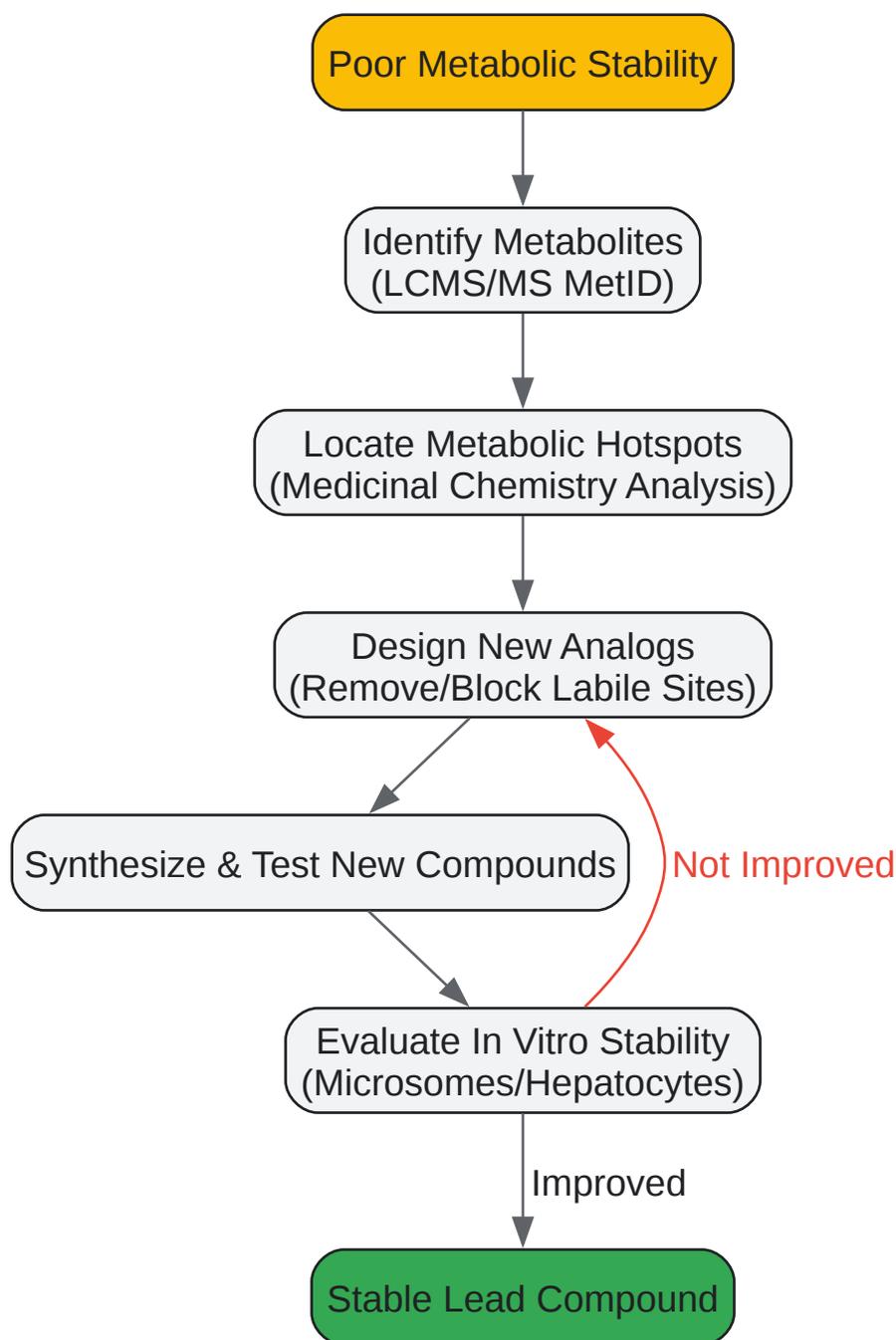
General Strategies for Improving Metabolic Stability

Since specific guides for **SAR156497** were not found, the following general troubleshooting table can help address potential metabolic instability issues.

Problem Area	Hypothesis	Investigation & Action Steps
		Structural Alert Identification The molecular structure contains functional groups prone to metabolic degradation (e.g., the acrylamide in a related compound was investigated) [2]. 1. Perform metabolite identification studies. 2. Use software to predict metabolic soft spots. 3. Synthesize analogs that remove or modify the labile group, as was successfully done to create a stable analog in a related study [2]. In Vitro ADME Profiling The compound is rapidly cleared in liver-based systems. 1. Conduct microsomal/hepatocyte stability assays across species. 2. Check for time-dependent inhibition (TDI) of Cytochrome P450 (CYP) enzymes, as SAR156497 was noted to have "limited CYP3A4 inhibition" [1]. Physicochemical Properties Poor solubility or permeability leads to variable exposure. 1. Measure kinetic solubility and LogD. 2. Improve solubility through salt formation or formulation (e.g., amorphous solid dispersions).

Experimental Pathway for Metabolic Issues

The diagram below outlines a logical workflow for troubleshooting and resolving metabolic instability, based on standard medicinal chemistry practices.



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Key Experimental Protocol References

While detailed, step-by-step protocols were not found in the search results, the following key methodologies are referenced and can serve as a starting point for designing your experiments:

- **Biochemical Kinase Assays:** Used to confirm IC50 values against Aurora A, B, and C and check for off-target activity (e.g., PLK4) [2].
- **Cellular Target Engagement:** Western blot analysis to monitor inhibition of Aurora A autophosphorylation and Aurora B-mediated phosphorylation of Histone H3 (Ser10) in cell lines like HCT116 [2].
- **Phenotypic/Cytotoxicity Screening:** Cell Titer-Glo viability assays conducted in panels of human cancer cell lines (e.g., HeLa, HCT116) to determine anti-proliferative IC50 values [2].
- **FACS Cell Cycle Analysis:** Used to confirm the expected polyploidy phenotype resulting from Aurora B inhibition after 48 hours of compound treatment [2].
- **In Vitro Metabolic Stability:** Assessed by measuring the compound's half-life in mouse or human hepatic microsomes (e.g., 1 mg/mL concentration) [2].

I hope this structured overview provides a solid foundation for your technical support materials. The lack of specific data on **SAR156497**'s metabolic pathway highlights an area where primary literature or proprietary research would be particularly valuable.

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References

1. Cell Cycle inhibitors [adooq.com]
2. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]
3. SAR156497, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]

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